molecular formula C20H20D5NO4 B1165050 Cilomilast-d5

Cilomilast-d5

カタログ番号: B1165050
分子量: 348.45
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 153259-65-5 (unlabeled)

科学的研究の応用

Pharmacological Properties and Mechanism of Action

Cilomilast is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, predominantly influencing the cyclic AMP-specific isoform PDE4, which is prevalent in pro-inflammatory and immune cells. Its high selectivity for PDE4D over PDE4A, B, and C contributes to its potential efficacy in treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Notably, cilomilast demonstrates a marked improvement in side effect profiles compared to earlier PDE4 inhibitors, attributed to its molecular properties that potentially limit CNS penetration and its unique binding dynamics at the enzyme's active site (Giembycz, 2001).

Clinical Development and Efficacy

Extensive clinical trials have assessed cilomilast's efficacy in managing COPD. Despite its potential, the results from Phase III trials were mixed, with some showing improvements in lung function and quality of life, while others presented more modest outcomes, leading to reconsideration of its future as a novel therapy for COPD. Nonetheless, cilomilast has demonstrated the ability to maintain pulmonary function, improve health status, and reduce COPD exacerbation rates in several studies (Giembycz, 2006).

Anti-Inflammatory Effects

Cilomilast has exhibited anti-inflammatory properties in various clinical settings. In studies involving patients with COPD, treatment with cilomilast led to significant reductions in CD8+ T-lymphocytes and CD68+ macrophages in bronchial biopsies, indicating its potential in reducing airway tissue inflammatory cells characteristic of COPD. These findings suggest cilomilast as a promising agent for the anti-inflammatory treatment of respiratory diseases (Gamble et al., 2003).

Molecular Insights and Drug Design

Studies revealing the high-resolution crystal structures of PDE4 isoenzymes with various inhibitors, including cilomilast, have provided substantial insights into its mechanism of inhibition. These findings are instrumental in understanding the molecular basis of cilomilast's activity and can facilitate the design of more potent and selective PDE4 inhibitors for treating various diseases, highlighting the significance of cilomilast not only as a therapeutic agent but also as a model compound in drug discovery (Card et al., 2004).

特性

分子式

C20H20D5NO4

分子量

348.45

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。